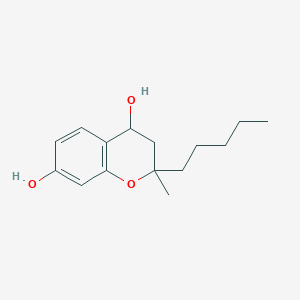
2H-1-Benzopyran-4,7-diol, 3,4-dihydro-2-methyl-2-pentyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1-Benzopyran-4,7-diol, 3,4-dihydro-2-methyl-2-pentyl-: is an organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a benzopyran core with hydroxyl groups at positions 4 and 7, and a dihydro-2-methyl-2-pentyl substituent, which contributes to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-Benzopyran-4,7-diol, 3,4-dihydro-2-methyl-2-pentyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of phenolic compounds with aldehydes or ketones, followed by cyclization and reduction steps. The reaction conditions often require acidic or basic catalysts, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial synthesis often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of efficient catalysts to maximize production efficiency.
化学反应分析
Types of Reactions: 2H-1-Benzopyran-4,7-diol, 3,4-dihydro-2-methyl-2-pentyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives with different substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzopyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions (e.g., acidic or basic media).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various dihydro derivatives.
科学研究应用
Chemistry: In chemistry, 2H-1-Benzopyran-4,7-diol, 3,4-dihydro-2-methyl-2-pentyl- is studied for its potential as a building block in the synthesis of more complex molecules
Biology and Medicine: This compound has shown promise in biological and medicinal research due to its potential therapeutic properties. Studies have investigated its antioxidant, anti-inflammatory, and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development and other biomedical applications.
Industry: In the industrial sector, 2H-1-Benzopyran-4,7-diol, 3,4-dihydro-2-methyl-2-pentyl- is used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science. Its versatile reactivity and functional groups make it valuable for various industrial processes.
作用机制
The mechanism of action of 2H-1-Benzopyran-4,7-diol, 3,4-dihydro-2-methyl-2-pentyl- involves its interaction with specific molecular targets and pathways. The hydroxyl groups and benzopyran core allow it to participate in redox reactions, modulate enzyme activity, and interact with cellular receptors. These interactions can lead to various biological effects, such as antioxidant activity, inhibition of inflammatory pathways, and modulation of cell signaling processes.
相似化合物的比较
2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl-: This compound has a similar benzopyran core but with different substituents, leading to distinct chemical and biological properties.
2H-1-Benzopyran-2-one, 3,4-dihydro-6-methyl-: Known for its use in fragrance and flavor industries, this compound differs in its functional groups and applications.
1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indole]: This compound features a spiro structure and is used in photochromic applications.
Uniqueness: The uniqueness of 2H-1-Benzopyran-4,7-diol, 3,4-dihydro-2-methyl-2-pentyl- lies in its specific substituents and functional groups, which confer distinct chemical reactivity and biological activity. Its combination of hydroxyl groups and dihydro-2-methyl-2-pentyl substituent makes it a versatile compound for various scientific and industrial applications.
属性
CAS 编号 |
494801-91-1 |
|---|---|
分子式 |
C15H22O3 |
分子量 |
250.33 g/mol |
IUPAC 名称 |
2-methyl-2-pentyl-3,4-dihydrochromene-4,7-diol |
InChI |
InChI=1S/C15H22O3/c1-3-4-5-8-15(2)10-13(17)12-7-6-11(16)9-14(12)18-15/h6-7,9,13,16-17H,3-5,8,10H2,1-2H3 |
InChI 键 |
CZTYGKREMIRNDP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1(CC(C2=C(O1)C=C(C=C2)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyrrolidine, 1-[(4-methylphenyl)sulfonyl]-2-(2-oxopropyl)-](/img/structure/B14236805.png)
![5-Chloro-2-[(4-chloro-2-nitrophenyl)disulfanyl]aniline](/img/structure/B14236809.png)
![2,7-Dibromo-9,9-bis[(4-ethenylphenyl)methyl]-9H-fluorene](/img/structure/B14236811.png)
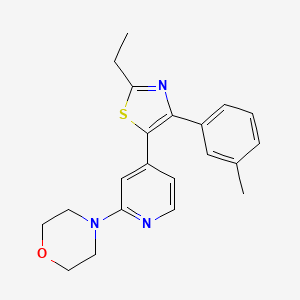
![1-Azabicyclo[5.2.0]non-3-en-9-one](/img/structure/B14236822.png)
![1H-Indole-2-carboxamide, 3-[(2-amino-5-chlorophenyl)thio]-5-chloro-](/img/structure/B14236831.png)
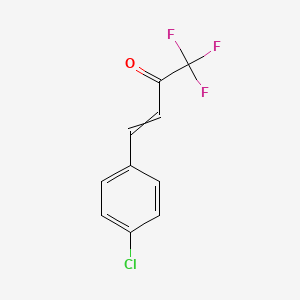
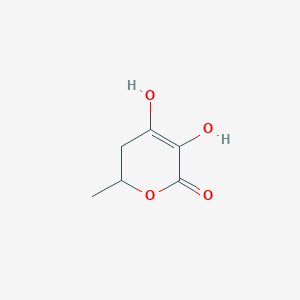
![N,N-Bis(3,4-dimethylphenyl)-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B14236846.png)
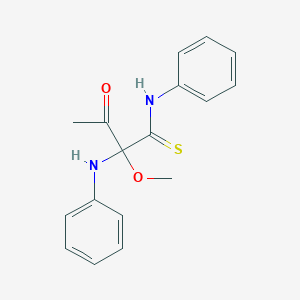
![1,3,6,8-Tetraoxaspiro[4.4]nonane-2,7-dione](/img/structure/B14236856.png)
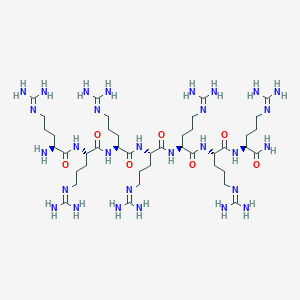

![[(4S)-4-phenyl-2-sulfanylidene-1,3-thiazolidin-3-yl]-pyridin-3-ylmethanone](/img/structure/B14236869.png)
